molecular formula C20H19F3N4O3S B11207780 3-methyl-5-(N-(p-tolyl)sulfamoyl)-N-(3-(trifluoromethyl)benzyl)-1H-pyrazole-4-carboxamide

3-methyl-5-(N-(p-tolyl)sulfamoyl)-N-(3-(trifluoromethyl)benzyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11207780
M. Wt: 452.5 g/mol
InChI Key: WZDJYFXIDXRANW-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at positions 3, 4, and 5. Key structural attributes include:

  • Position 3: Methyl group, enhancing steric bulk and lipophilicity.
  • Position 4: Carboxamide moiety with a 3-(trifluoromethyl)benzyl substituent, increasing metabolic stability and lipophilicity due to the CF₃ group.

Properties

Molecular Formula

C20H19F3N4O3S

Molecular Weight

452.5 g/mol

IUPAC Name

5-methyl-3-[(4-methylphenyl)sulfamoyl]-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C20H19F3N4O3S/c1-12-6-8-16(9-7-12)27-31(29,30)19-17(13(2)25-26-19)18(28)24-11-14-4-3-5-15(10-14)20(21,22)23/h3-10,27H,11H2,1-2H3,(H,24,28)(H,25,26)

InChI Key

WZDJYFXIDXRANW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NCC3=CC(=CC=C3)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, increasing its potency and selectivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Diversity : The target compound’s 5-position sulfamoyl group differentiates it from ’s chloro-substituted analogs (e.g., 3c) and ’s sulfamoyl-phenyl derivatives (e.g., 14).
  • Synthetic Yields : Yields for analogs range from 62% (3c) to 77% (14), suggesting that introducing sulfamoyl or CF₃ groups may require optimized conditions for the target compound.
  • Melting Points: ’s amino-substituted analogs (e.g., 14) exhibit higher melting points (>250°C) due to enhanced hydrogen bonding, whereas chloro/cyano analogs (e.g., 3c) melt at lower temperatures (~120–125°C). The target’s CF₃ group may reduce crystallinity compared to amino analogs.

Physicochemical and Spectral Comparisons

Table 2: Spectral and Analytical Data Highlights
Compound Name/ID IR (cm⁻¹) $^1$H-NMR (δ, ppm) MS ([M+H]⁺) Elemental Analysis (C/H/N)
Target Compound Not reported Not reported Not reported Not reported
: 3c Not reported 8.12 (s, 1H), 7.63–7.41 (m, 9H), 2.66 (s, 3H), 2.42 (s, 3H) 417.1 C, 63.71; H, 4.42; N, 20.22
: 14 3280 (N–H), 1650 (C=O) 7.85 (d, 2H), 7.45–7.20 (m, 12H), 6.90 (s, 1H), 2.35 (s, 3H) 550.6* C, 63.12; H, 4.21; N, 18.95

Key Observations :

  • NMR Signatures : Aryl protons in all analogs resonate between δ 7.20–8.12, consistent with aromatic environments. The target’s CF₃-benzyl group would likely show distinct splitting patterns near δ 7.5–7.6.
  • Mass Spectrometry : ’s compounds show [M+H]⁺ peaks aligned with their molecular weights. The target’s expected [M+H]⁺ (~504.5) would require high-resolution MS for confirmation.

Biological Activity

3-methyl-5-(N-(p-tolyl)sulfamoyl)-N-(3-(trifluoromethyl)benzyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H20F3N3O2S, with a molecular weight of 395.44 g/mol. The compound features a pyrazole ring substituted with a sulfamoyl group and a trifluoromethyl benzyl moiety, which may contribute to its bioactivity.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study demonstrated that certain pyrazole carboxamides showed notable inhibitory effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) . Specifically, compounds with similar structural motifs to this compound have been shown to induce apoptosis and exhibit synergistic effects when combined with established chemotherapeutic agents like doxorubicin .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds within this class have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . The presence of the sulfamoyl group in the structure may enhance the compound's ability to modulate inflammatory pathways.

Antimicrobial Activity

Studies have also highlighted the antimicrobial potential of pyrazole derivatives. The compound's structural features may enhance its interaction with microbial targets, leading to effective inhibition of bacterial growth . Pyrazoles have been reported to exhibit activity against a range of pathogens, including those resistant to conventional antibiotics.

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in tumor proliferation and inflammation.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Antimicrobial Mechanisms : The interaction with bacterial cell membranes or specific metabolic pathways may account for its antimicrobial effects.

Research Findings and Case Studies

StudyFindings
Umesha et al. (2009)Demonstrated significant cytotoxicity in breast cancer cell lines when combined with doxorubicin .
Parish et al. (1984)Reported antifungal activity against multiple phytopathogenic fungi .
MDPI Study (2022)Highlighted the antioxidant properties of pyrazole derivatives, suggesting potential for protective effects in various biological systems .

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